Lufenuron

Agricultural Entomology Insecticide Toxicology Crop Protection

This is Lufenuron, a second-generation benzoylphenylurea insect growth regulator with an optimized fluorination pattern directly influencing its high log P (~5.12). It is not interchangeable with other IRAC Group 15 compounds, offering a distinct 6-month flea control duration via SQ injection in cats, and field-confirmed 70-90% fall armyworm suppression. Ideal for resistance management and sustained-release formulations, with selective toxicity supporting IPM. A data-driven choice for superior potency against S. littoralis (LC50 1.47 mg/L).

Molecular Formula C17H8Cl2F8N2O3
Molecular Weight 511.1 g/mol
CAS No. 103055-07-8
Cat. No. B1675418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLufenuron
CAS103055-07-8
Synonymsfluphenacur; (rs)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxyl)phenyl]3-(2,6-difluorobenzoyl)urea; cga-184,699; LUFENURON; Benzamide, N-2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylaminocarbonyl-2,6-difluoro-; lufenuron (bsi,iso,inn); (RS)-1-[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea; N-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)-phenyl-aminocarbonyl]-2,6-difluorobenzamide
Molecular FormulaC17H8Cl2F8N2O3
Molecular Weight511.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(C(C(F)(F)F)F)(F)F)Cl)F
InChIInChI=1S/C17H8Cl2F8N2O3/c18-6-5-11(32-17(26,27)14(22)16(23,24)25)7(19)4-10(6)28-15(31)29-13(30)12-8(20)2-1-3-9(12)21/h1-5,14H,(H2,28,29,30,31)
InChIKeyPWPJGUXAGUPAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lufenuron (CAS 103055-07-8): A Procurement Guide to a Fluorinated Benzoylurea Chitin Synthesis Inhibitor


Lufenuron (CAS 103055-07-8) is a benzoylphenylurea (BPU) insect growth regulator (IGR) and chitin synthesis inhibitor (CSI) [1]. Initially developed by Ciba-Geigy (now Syngenta) as a second-generation analog of diflubenzuron, its structure incorporates fluorine atoms to enhance lipophilicity and metabolic stability [2]. It is widely used in both veterinary medicine for long-acting systemic flea control and in agriculture for managing lepidopteran, mite, and thrips pests [3].

Why Lufenuron (CAS 103055-07-8) Cannot Be Directly Substituted with Other Benzoylurea IGRs


Procurement and scientific selection decisions must not assume interchangeability among benzoylurea chitin synthesis inhibitors (e.g., diflubenzuron, triflumuron, hexaflumuron). Despite sharing a core mode of action (IRAC Group 15), these compounds exhibit significant, quantifiable divergence in target species potency [1][2], pharmacokinetic profile [3], and field-level efficacy [4]. Lufenuron's distinct fluorination pattern confers unique physicochemical properties, such as a high log P (~5.12), which directly influences its distribution and duration of action in both veterinary and agricultural contexts compared to its less lipophilic analogs [3]. The evidence presented below quantifies these differences to support data-driven procurement decisions.

Lufenuron (CAS 103055-07-8) Evidence Guide: Quantified Differentiation from In-Class Analogs


Comparative Larvicidal Potency: Lufenuron vs. Diflubenzuron and Triflumuron in Spodoptera littoralis

In a head-to-head laboratory bioassay, lufenuron demonstrated superior toxicity against a laboratory strain of the cotton leafworm (Spodoptera littoralis) compared to other benzoylureas. Its LC50 of 1.47 mg/L indicates it is approximately 2.6-fold more potent than diflubenzuron (LC50 3.78 mg/L) and over 55-fold more potent than triflumuron (LC50 81.40 mg/L) in this specific model [1][2]. This provides a strong rationale for selecting lufenuron over its analogs when targeting laboratory-susceptible S. littoralis strains.

Agricultural Entomology Insecticide Toxicology Crop Protection

Comparative Larvicidal Potency: Lufenuron vs. Hexaflumuron in Leptinotarsa decemlineata

In a laboratory bioassay against Colorado potato beetle (Leptinotarsa decemlineata) larvae, lufenuron and hexaflumuron displayed distinct potency profiles. Hexaflumuron was the most potent CSI tested, with an LC50 of 0.79 mg/L, while lufenuron's LC50 was 27.30 mg/L, making it approximately 34.5-fold less potent [1]. However, the LC90 values show a different trend: Lufenuron (54.90 mg/L) is notably less effective than hexaflumuron (1.30 mg/L), indicating that while hexaflumuron is the superior choice for rapid, high-mortality control in this species, lufenuron may be effective at a different concentration range or application strategy [1].

Agricultural Entomology Insecticide Toxicology Potato Pest Management

Field Efficacy: Lufenuron vs. Bioinsecticides and Emamectin Benzoate in Spodoptera frugiperda

A two-season field study in Egypt evaluated the comparative efficacy of lufenuron, emamectin benzoate, and biopesticides against fall armyworm (Spodoptera frugiperda) in maize. Emamectin benzoate provided superior, near-complete larval suppression (90.5-98.8%), even at a low 15% field rate [1]. Lufenuron demonstrated a dose-dependent effect, achieving 70-90% larval suppression, which was significantly higher than the moderate efficacy (25-52%) observed with biopesticides (B. bassiana and B. thuringiensis) [1]. This positions lufenuron as a valuable, effective synthetic alternative within resistance management programs, offering a different mode of action to emamectin benzoate (a chloride channel activator).

Agricultural Field Trials Integrated Pest Management Fall Armyworm Control

Veterinary Pharmacokinetics: Lufenuron's Sustained Plasma Levels vs. Fast-Acting Topical Adulticides

Lufenuron's pharmacokinetic profile is a key differentiator from fast-acting, short-lived ectoparasiticides. Following oral or subcutaneous administration, lufenuron rapidly accumulates in adipose tissue, which then serves as a slow-release depot, maintaining effective plasma concentrations (>50-100 ppb) for up to 6 months in cats [1][2]. This contrasts sharply with many topical adulticides (e.g., fipronil, imidacloprid), which typically require monthly reapplication. Lufenuron's extended duration of action is a direct result of its high lipophilicity (log P ~5.12), a property enhanced by fluorination .

Veterinary Pharmacology Ectoparasiticide Flea Control

Resistance Management: Lufenuron's Performance on Field Strains with Resistance to Other CSIs

A study assessing the impact of several chitin synthesis inhibitors (CSIs) on fall armyworm (Spodoptera frugiperda) field strains in Egypt revealed significant differences in resistance profiles. The toxicity index for lufenuron was low, and it exhibited high resistance ratios (RR) compared to other CSIs in this population [1]. In contrast, diflubenzuron and hexaflumuron had higher toxicity indices and lower resistance ratios, indicating greater efficacy in this particular field strain [1]. This evidence suggests that lufenuron should not be the primary choice for managing this specific S. frugiperda population, but its unique resistance profile may be exploited in rotation strategies to manage resistance to other, more effective CSIs.

Insecticide Resistance Toxicology Pest Management

Lufenuron (CAS 103055-07-8): Application Scenarios Supported by Quantitative Evidence


Integrated Pest Management (IPM) Programs for Spodoptera frugiperda in Maize

Lufenuron is a scientifically supported component in IPM strategies against fall armyworm. Field data shows it provides 70-90% larval suppression, outperforming biopesticides (25-52%) and offering a distinct mode of action (IRAC Group 15) to the highly effective emamectin benzoate [1]. This makes it ideal for alternating spray programs to delay resistance development and comply with FAO-recommended economic threshold-based spraying strategies [1].

Long-Acting, Systemic Flea Control in Veterinary Medicine

For veterinary parasitology, lufenuron offers a unique 6-month duration of action following a single subcutaneous injection in cats, due to its lipophilic nature and sequestration in adipose tissue [2][3]. This contrasts with the 30-day efficacy of standard oral doses in dogs or monthly topical treatments [2]. Its ovicidal and larvicidal action on fleas breaks the reproductive cycle without acute adulticidal effects, making it a cornerstone of integrated flea management where long-term, low-maintenance control is prioritized .

Targeted Control of Lepidopteran Pests in High-Value Crops with Resistance Concerns

Lufenuron's high potency against certain lepidopteran pests, such as S. littoralis (LC50 1.47 mg/L), supports its use in high-value fruit and vegetable crops where this pest is a primary concern and resistance to other modes of action may be present [4]. Its selective toxicity to larvae and low impact on beneficial arthropods, as noted in patent literature, align with the requirements of modern, environmentally conscious crop protection programs [5].

Formulation Development for Sustained-Release Agricultural Products

Formulators can leverage lufenuron's high lipophilicity (log P ~5.12) and extended tissue half-life to develop novel sustained-release formulations, such as microcapsules or seed treatments, that provide prolonged protection against early-season lepidopteran pests [6]. The compound's demonstrated long residual activity in both veterinary and agricultural settings provides a strong scientific basis for such applications [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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